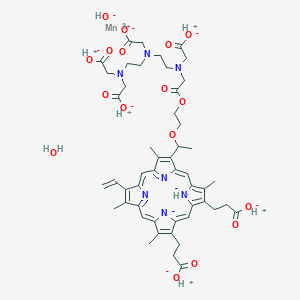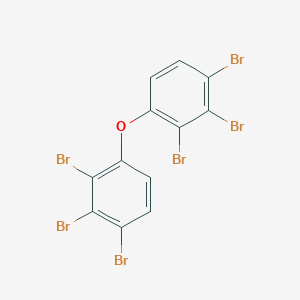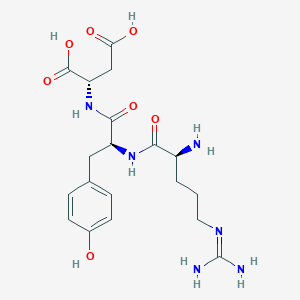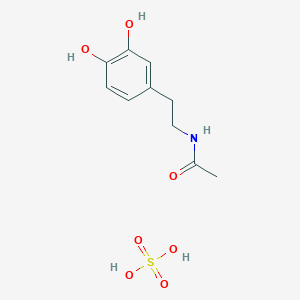
N-Acetyldopamine-sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyldopamine-sulfate (NADS) is a chemical compound that is derived from dopamine, a neurotransmitter that is involved in various physiological and behavioral processes. NADS is synthesized through a chemical reaction between dopamine and sulfuric acid. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
N-Acetyldopamine-sulfate acts as a substrate for tyrosinase, an enzyme that catalyzes the conversion of dopamine to N-Acetyldopamine-sulfate. This reaction results in the formation of a stable product that can be measured using various techniques. N-Acetyldopamine-sulfate has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
N-Acetyldopamine-sulfate has been shown to have various biochemical and physiological effects. It has been reported to increase the production of melanin in melanocytes, which may have applications in the cosmetic industry. N-Acetyldopamine-sulfate has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-Acetyldopamine-sulfate in lab experiments is its stability, which allows for accurate measurements of tyrosinase activity. However, the synthesis of N-Acetyldopamine-sulfate can be challenging, and the purity of the final product can be difficult to achieve. Additionally, the use of N-Acetyldopamine-sulfate in experiments may be limited by its availability and cost.
Orientations Futures
There are various future directions for the use of N-Acetyldopamine-sulfate in scientific research. One area of interest is the development of new drugs for the treatment of Parkinson's disease. N-Acetyldopamine-sulfate has been shown to have potential neuroprotective effects, which may be beneficial in the treatment of this disorder. Additionally, further research is needed to explore the antioxidant properties of N-Acetyldopamine-sulfate and their potential applications in various fields, including medicine, agriculture, and industry.
Méthodes De Synthèse
The synthesis of N-Acetyldopamine-sulfate involves the reaction of dopamine with sulfuric acid. The process starts with the addition of sulfuric acid to a solution of dopamine in water. The mixture is then heated to a specific temperature, and the reaction is allowed to proceed for a specific duration. The resulting product is then purified through various techniques such as chromatography and recrystallization.
Applications De Recherche Scientifique
N-Acetyldopamine-sulfate has various applications in scientific research, including the study of dopamine metabolism and the development of new drugs. It has been used as a substrate for the measurement of tyrosinase activity, an enzyme involved in melanin synthesis. N-Acetyldopamine-sulfate has also been used in the development of new drugs for the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain.
Propriétés
Numéro CAS |
131062-91-4 |
|---|---|
Nom du produit |
N-Acetyldopamine-sulfate |
Formule moléculaire |
C10H15NO7S |
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide;sulfuric acid |
InChI |
InChI=1S/C10H13NO3.H2O4S/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8;1-5(2,3)4/h2-3,6,13-14H,4-5H2,1H3,(H,11,12);(H2,1,2,3,4) |
Clé InChI |
ZYZWKWOZCBLGOC-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=CC(=C(C=C1)O)O.OS(=O)(=O)O |
SMILES canonique |
CC(=O)NCCC1=CC(=C(C=C1)O)O.OS(=O)(=O)O |
Autres numéros CAS |
131062-91-4 |
Synonymes |
N-acetyldopamine-sulfate NADA-sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



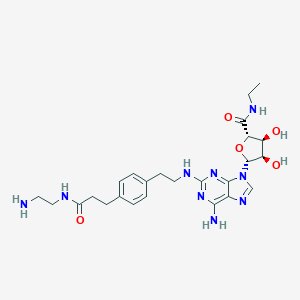
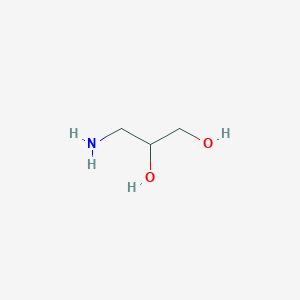
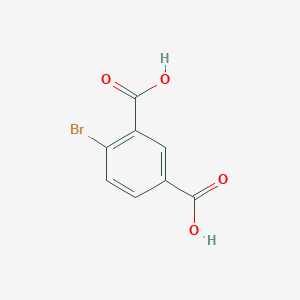
![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)
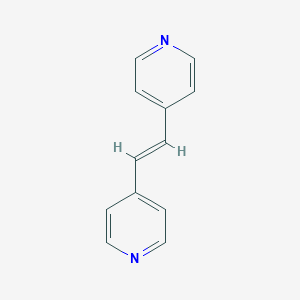
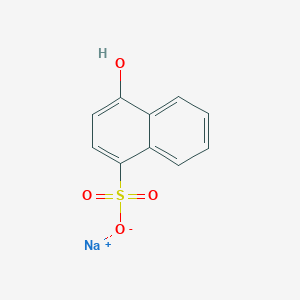
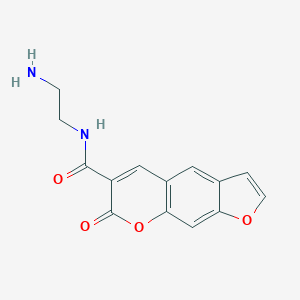
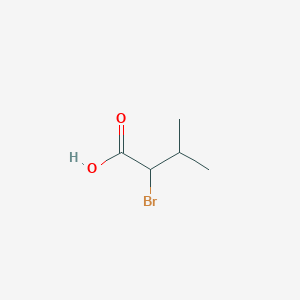
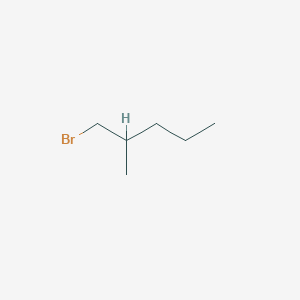
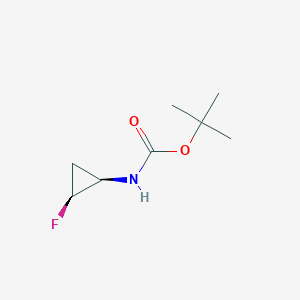
![S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146036.png)
